molecular formula C11H10BrFO4 B2530243 Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate CAS No. 2161554-52-3

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Cat. No.: B2530243
CAS No.: 2161554-52-3
M. Wt: 305.099
InChI Key: LCCNXUCOEIWKEW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate (CAS 2161554-52-3) is a high-value chemical building block with a molecular formula of C11H10BrFO4 and a molecular weight of 305.10 g/mol . This solid compound is characterized by its multifunctional structure, which incorporates bromide and fluoride substituents alongside a formyl group and an ethyl acetate chain, making it a versatile intermediate in synthetic organic chemistry . Its primary research applications include its use in the synthesis of complex pharmaceutical candidates and agrochemicals, where the presence of multiple, distinct reactive sites allows for sequential and selective functionalization. The bromo and fluoro groups act as directing groups and can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to construct biaryl or aryl-heteroaryl systems relevant in drug discovery. Simultaneously, the formyl group (C=O) is a key handle for further elaboration via condensation reactions to form Schiff bases, or for reduction to alcohols, providing a pathway to diverse chemical libraries. This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its structural features to explore new chemical spaces and develop novel active compounds. For detailed handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS) .

Properties

IUPAC Name

ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNXUCOEIWKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate involves several steps. One common method includes the reaction of 4-bromo-2-fluoro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and molecular interactions.

    Medicine: It is involved in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.

    Industry: The compound’s unique properties make it useful in the production of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include halogenated phenoxy acetates with variations in substituent positions, halogens, or additional functional groups. Key comparisons are summarized below:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol)
Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate 2366994-69-4 C₁₁H₁₀BrFO₄ 4-Br, 2-F, 6-CHO 305.15
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 1193392-97-0 C₁₂H₁₅FO₄ 4-F, 2-OCH₃, 6-OCH₃ 242.24
Ethyl 2-(2,4-difluorophenyl)acetate N/A C₁₀H₁₀F₂O₂ 2-F, 4-F 200.18
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate 875781-64-9 C₁₀H₁₀BrFN₂O₂ 2-Br, 6-F, hydrazono (-NH-N=) 289.10
Ethyl 2-bromo-2-(4-fluorophenyl)acetate 71783-54-5 C₁₀H₁₀BrFO₂ 4-F, α-Br (on acetate chain) 261.09

Key Observations :

Substituent Effects: The formyl group in the target compound distinguishes it from analogs like Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate, which has methoxy groups. The formyl group enhances electrophilicity, making the compound more reactive in nucleophilic additions or condensations . Halogen Positioning: Bromine at position 4 (target) versus bromine at position 2 (Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate) alters steric and electronic properties. Bromine’s bulkiness at position 4 may hinder rotational freedom of the phenoxy group .

Physicochemical Properties: Lipophilicity: The bromo and fluoro substituents increase lipophilicity compared to non-halogenated analogs (e.g., Ethyl 2-(4-aminophenoxy)acetate, logP ~1.5). This property is critical for membrane permeability in drug design . Reactivity: The formyl group in the target compound enables reactions like Schiff base formation, absent in analogs with ester or hydrazono groups .

Synthetic Pathways: The synthesis of Ethyl 2-(4-aminophenoxy)acetate (CAS: N/A) involves nitro reduction using Fe/NH₄Cl, suggesting that the target compound could be synthesized via similar alkylation-reduction steps, substituting p-nitrophenol with a bromo/fluoro/formyl-substituted phenol .

Crystallographic and Computational Insights
  • Crystal Packing: Ethyl 2-(2,4-difluorophenyl)acetate exhibits intermolecular C-H···O and C-H···F interactions, stabilizing its lattice .
  • Hirshfeld Analysis: For Ethyl 2-(4-aminophenoxy)acetate, H···H (58.8%) and H···O (25.4%) interactions dominate . The target compound’s bromo and fluoro substituents are expected to increase H···Br/F contributions, altering packing efficiency.

Biological Activity

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is a halogenated aromatic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Its unique structure, characterized by the presence of bromine and fluorine atoms along with an aldehyde functional group, suggests diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₀BrFO₄
  • Molecular Weight : Approximately 305.097 g/mol
  • Functional Groups :
    • Bromine (Br)
    • Fluorine (F)
    • Aldehyde (–CHO)
    • Ester (–COO–)

This compound exhibits its biological activity primarily through its interaction with various molecular targets. The compound can act as an electrophile, allowing it to react with nucleophiles in biological systems. This interaction can lead to modifications of biomolecules, thereby influencing biochemical pathways and potentially altering enzyme activities and receptor functions.

Key Mechanisms:

  • Electrophilic Reactions : The compound's electrophilic nature enables it to interact with nucleophilic sites on proteins and nucleic acids.
  • Substitution Reactions : The bromine atom can be substituted under specific conditions, affecting its reactivity and biological interactions.
  • Oxidation/Reduction Reactions : The aldehyde group can undergo oxidation to form carboxylic acids or reduction to yield alcohols, which may further influence its biological properties.

Enzyme Inhibition

The compound has been noted for its role in studying biochemical pathways, particularly in enzyme interactions. Its ability to modify enzyme activities could lead to applications in drug development targeting specific enzymatic pathways involved in diseases.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetateSimilar structure with different bromine positionPotential anticancer activity
Ethyl 2-(4-chloro-2-fluoro-6-formylphenoxy)acetateChlorine instead of bromineVarying reactivity and potential therapeutic effects
Ethyl (2-bromo-6-formylphenoxy)acetateLacks fluorine atomSimilar reactivity; potential for enzyme inhibition

Case Studies and Research Findings

  • Study on Anticancer Activity : A study involving halogenated compounds demonstrated that certain derivatives exhibited enhanced cytotoxicity against various cancer cell lines. The presence of halogens was correlated with increased potency in inhibiting tumor growth .
  • Enzyme Interaction Studies : Research has shown that similar compounds can modulate the activity of key enzymes involved in metabolic pathways, suggesting that this compound may also play a role in such biochemical interactions.
  • Synthetic Applications : The compound serves as an intermediate in the synthesis of more complex organic molecules, indicating its utility in developing new pharmaceuticals.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate?

The compound is synthesized via nucleophilic aromatic substitution. A base (e.g., K₂CO₃) facilitates the reaction between 4-bromo-2-fluoro-6-formylphenol and ethyl bromoacetate in polar aprotic solvents like acetone or DMF under reflux. Purification typically involves column chromatography or recrystallization to achieve >95% purity. Key parameters include stoichiometric control of the phenol-to-ethyl bromoacetate ratio (1:1.2) and reaction duration (6–12 hours) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with distinct signals for the formyl proton (~10.1 ppm), fluorine substituents (~-110 ppm), and ester carbonyl (~170 ppm).
  • HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%).
  • X-ray crystallography (using SHELXL or ORTEP-III) resolves stereochemical ambiguities and validates bond lengths/angles, particularly for the bromine- and fluorine-substituted aromatic ring .

Q. How is the compound’s stability assessed under storage conditions?

Stability studies involve accelerated degradation testing (40°C/75% RH for 4 weeks). The formyl group is prone to oxidation, requiring inert atmospheres (N₂) and desiccants for long-term storage. HPLC and FTIR monitor degradation products, such as carboxylic acid derivatives .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the aromatic ring?

The bromine and fluorine substituents direct electrophilic attacks via ortho/para effects. Computational modeling (DFT) predicts preferential sites for substitution. For example, the formyl group at position 6 enhances electrophilicity at position 4, enabling selective Suzuki couplings. Experimental validation with Pd(PPh₃)₄ and aryl boronic acids yields biaryl derivatives with >80% selectivity .

Q. How do solvent polarity and temperature influence reaction kinetics in subsequent derivatizations?

Polar solvents (DMF, DMSO) stabilize transition states in nucleophilic additions to the formyl group, accelerating reactions like hydrazone formation. Kinetic studies (monitored by UV-Vis) show a 2.5-fold rate increase at 60°C compared to 25°C. However, elevated temperatures risk ester hydrolysis, necessitating pH control (pH 7–8) .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) often arise from differences in assay conditions (pH, ionic strength). Standardized protocols (e.g., Tris buffer at pH 7.4, 25°C) and negative controls (e.g., unsubstituted phenoxyacetates) improve reproducibility. Molecular docking (AutoDock Vina) correlates substituent effects (e.g., fluorine’s electronegativity) with binding affinities to targets like COX-2 .

Q. How can crystallographic data address ambiguities in dynamic disorder observed in the ester moiety?

Dynamic disorder in the ethyl acetate group is resolved using high-resolution data (d-spacing < 0.8 Å) and SHELXL’s TWIN/BASF commands. Hydrogen bonding between the formyl group and methoxy oxygen stabilizes the lattice, reducing thermal motion. Comparative analysis of isostructural analogs (e.g., chloro vs. bromo derivatives) validates refinement models .

Methodological Considerations

Q. What purification techniques optimize yield while minimizing halogen loss?

  • Flash chromatography (silica gel, hexane/EtOAc gradient) separates brominated byproducts.
  • Low-temperature recrystallization (ethanol/water, -20°C) prevents debromination. Yields typically range from 65–75%, with halogen retention confirmed by XPS or elemental analysis .

Q. How are substituent electronic effects quantified for SAR studies?

Hammett constants (σₚ for fluorine: +0.06; σₘ for bromine: +0.39) predict electronic influences on reaction rates. Cyclic voltammetry measures the compound’s redox potential, correlating electron-withdrawing groups (e.g., formyl) with increased oxidative stability. These metrics guide the design of derivatives with tuned reactivity .

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